molecular formula C7H15NO2S B2988507 4-Propylthiomorpholine 1,1-dioxide CAS No. 1083041-33-1

4-Propylthiomorpholine 1,1-dioxide

Cat. No.: B2988507
CAS No.: 1083041-33-1
M. Wt: 177.26
InChI Key: SZXQWBOAKLQLLG-UHFFFAOYSA-N
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Description

4-Propylthiomorpholine 1,1-dioxide is an organic compound with the molecular formula C7H15NO2S It is a derivative of thiomorpholine, where the sulfur atom is oxidized to a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propylthiomorpholine 1,1-dioxide typically involves the oxidation of 4-propylthiomorpholine. One common method is to use potassium permanganate as the oxidizing agent. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Propylthiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfonic acids.

    Reduction: Thiomorpholine derivatives.

    Substitution: N-alkyl or N-acyl thiomorpholine derivatives.

Scientific Research Applications

4-Propylthiomorpholine 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine 1,1-dioxide: A simpler analog without the propyl group.

    4-Methylthiomorpholine 1,1-dioxide: Similar structure with a methyl group instead of a propyl group.

    Sulfolane (tetrahydrothiophene 1,1-dioxide): A related compound with a different ring structure.

Uniqueness

4-Propylthiomorpholine 1,1-dioxide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Properties

IUPAC Name

4-propyl-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-2-3-8-4-6-11(9,10)7-5-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXQWBOAKLQLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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